Higher Commercial Purity vs. the Unsubstituted 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Scaffold
The 7-benzenesulfonyl protected intermediate is routinely available at ≥98% purity (NLT 98% per MolCore, 98% per Leyan), whereas the unsubstituted parent scaffold, 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1016241-64-7), is typically supplied at 95% purity by leading vendors such as AKSci, Bidepharm, and CymitQuimica . This 3-percentage-point increase in purity represents a 60% reduction in total impurity burden (from 5% to 2%), minimizing the risk of off-target effects in downstream biological assays and reducing the need for re-purification prior to library synthesis .
| Evidence Dimension | Minimum purity specification from commercial suppliers |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: 95% |
| Quantified Difference | 3 percentage points absolute; 60% relative reduction in impurity burden (from 5% to 2%) |
| Conditions | Vendor-specified purity via HPLC; target: MolCore NLT 98% and Leyan 98%; comparator: AKSci 95%, Bidepharm 95%, CymitQuimica 95% |
Why This Matters
For medicinal chemistry teams conducting high-throughput parallel synthesis or fragment-based screening, higher starting purity directly reduces false positives and purification bottlenecks.
